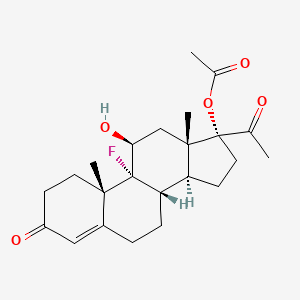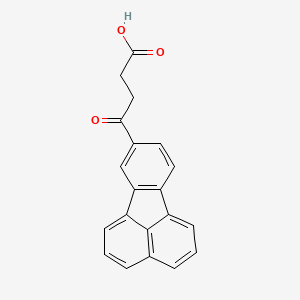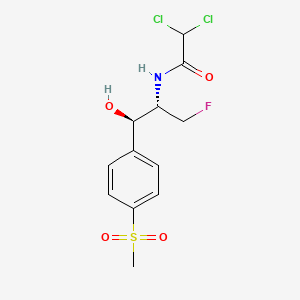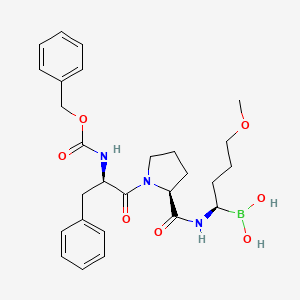
Flurogestone acetate
Overview
Description
Mechanism of Action
Target of Action
Flurogestone acetate, also known as Flugestone acetate, is a synthetic progestin medication . It primarily targets progesterone and 17α-hydroxyprogesterone receptors . These receptors play a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy.
Mode of Action
This compound acts as a potent agonist at progesterone receptors, meaning it binds to these receptors and activates them . This activation results in changes in gene transcription and protein synthesis, leading to the physiological effects associated with progesterone .
Biochemical Pathways
These may include pathways related to endometrial proliferation, cervical mucus production, and ovulation .
Pharmacokinetics
As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The primary result of this compound’s action is the synchronization of estrus in ewes and goats . By mimicking the action of progesterone, it suppresses the release of gonadotropins from the pituitary gland, preventing follicular maturation and ovulation. When treatment is stopped, a rapid drop in progesterone levels triggers a surge in gonadotropins, leading to synchronized ovulation .
Biochemical Analysis
Biochemical Properties
Flurogestone acetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to progesterone receptors in target tissues, which leads to the activation of specific genes involved in reproductive processes . The interaction with progesterone receptors is essential for its function as a progestin, as it modulates the expression of genes that regulate the estrous cycle and maintain pregnancy . Additionally, this compound can influence the activity of enzymes involved in steroid metabolism, further affecting its biochemical properties .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In reproductive tissues, this compound promotes the proliferation and differentiation of endometrial cells, which is essential for the preparation of the uterus for implantation . It also affects the expression of genes involved in the synthesis of proteins necessary for maintaining pregnancy . Furthermore, this compound can alter the activity of enzymes involved in lipid metabolism, impacting cellular energy production and storage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to progesterone receptors, which are nuclear receptors that regulate gene expression . This interaction leads to the recruitment of coactivators or corepressors, which modulate the transcription of target genes . This compound can also inhibit or activate enzymes involved in steroid metabolism, further influencing its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively synchronizes estrus and supports pregnancy maintenance . At higher doses, it can cause adverse effects such as hormonal imbalances and reproductive toxicity . Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects . It is crucial to determine the optimal dosage to achieve the desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to steroid metabolism . It interacts with enzymes such as cytochrome P450s, which are responsible for the hydroxylation and oxidation of steroids . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . Once administered, this compound is absorbed and distributed to target tissues, where it binds to progesterone receptors . It can also interact with transport proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound in specific tissues are critical for its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with progesterone receptors to regulate gene expression . It may also be found in other cellular compartments, such as the cytoplasm, where it can interact with enzymes involved in steroid metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Flurogestone acetate is synthesized through a multi-step chemical reaction process. One common method involves using 9α-fluorohydrocortisone as the starting material, which is dissolved in an organic solvent and reacted with acyl chloride in the presence of an acid . Another method involves using 9α-hydroxyandrost-4-ene-3,17-dione as the starting material, which undergoes several steps to form this compound . These methods aim to achieve high purity and yield while minimizing production costs .
Chemical Reactions Analysis
Flurogestone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Flurogestone acetate has several scientific research applications:
Comparison with Similar Compounds
Flurogestone acetate is similar to other synthetic progestins, such as medroxyprogesterone acetate and norgestomet. it is unique in its specific chemical structure, which includes a fluorine atom at the 9α position and an acetoxy group at the 17α position . These structural features contribute to its distinct pharmacological properties and applications in veterinary medicine .
Similar compounds include:
- Medroxyprogesterone acetate
- Norgestomet
- Fluorometholone
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQQZJHNUVDHKP-FQJIPJFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
337-03-1 (parent) | |
| Record name | Flurogestone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046210 | |
| Record name | Flurogestone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2529-45-5 | |
| Record name | Fluorogestone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2529-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurogestone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurogestone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flugestone 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROGESTONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X60881643X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Flurogestone acetate and what is its primary mechanism of action?
A1: this compound (FGA) is a synthetic progestin, meaning it mimics the biological activity of the naturally occurring hormone progesterone. [, , , , ] Its primary mechanism of action involves binding to and activating progesterone receptors. This leads to suppression of estrus and ovulation, making it useful for estrus synchronization in sheep. [, , , , ]
Q2: How does this compound administration affect progesterone levels in ewes?
A2: Administration of FGA, often via intravaginal sponges, leads to a sustained release of the progestin and subsequent absorption into the bloodstream. [, , ] This results in elevated progesterone levels in ewes. [, , , , ] Upon removal of the FGA source, progesterone levels decline, mimicking the natural hormonal changes that trigger estrus. [, , , ]
Q3: What is the role of exogenous gonadotropins in conjunction with this compound treatment?
A3: While FGA effectively suppresses estrus, the administration of exogenous gonadotropins, like pregnant mare serum gonadotropin (PMSG) or equine chorionic gonadotropin (eCG), is often included in estrus synchronization protocols. [, , , , , , , , ] These gonadotropins stimulate follicular development and ovulation, ensuring a tighter synchrony of estrus and improving the overall efficacy of artificial insemination programs. [, , , , , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C24H31FO3, and its molecular weight is 386.51 g/mol. []
Q5: Is there any information available about the crystal structure of this compound?
A5: Yes, the crystal structure of FGA has been determined using X-ray crystallography. [] This information is crucial for understanding the molecule's three-dimensional structure, which in turn, is key for studying its interactions with receptors and other biological targets. []
Q6: How is this compound typically administered to sheep, and what are the factors influencing its release and absorption?
A6: this compound is commonly administered to sheep intravaginally, often using impregnated sponges or specifically designed vaginal devices. [, , , , , , ] The rate of FGA release and absorption from these devices depends on several factors, including the device's design and composition, the FGA loading dose, and the physiological environment within the sheep's vagina. [, , , ] Researchers have developed in vitro systems to study and optimize the release and absorption profiles of FGA from these devices. [, , ]
Q7: What analytical techniques are commonly used to determine this compound concentrations?
A7: Several analytical methods have been developed for the accurate quantification of FGA in various matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is frequently employed due to its high sensitivity and selectivity. [, , , ] Additionally, immunoassays, such as enzyme-linked immunosorbent assays (ELISA), have been developed for FGA analysis, offering advantages in terms of cost-effectiveness and high-throughput capabilities. []
Q8: Why is it important to have a stability-indicating analytical method for this compound?
A8: A stability-indicating analytical method is crucial for ensuring the quality and efficacy of FGA-containing products. [] This type of method can distinguish between FGA and its potential degradation products, providing information about the drug's stability under various storage conditions and ensuring accurate dosage delivery. []
Q9: What are the challenges associated with the intravaginal delivery of this compound, and how are researchers addressing them?
A9: Intravaginal delivery of FGA, while commonly practiced, presents challenges in maintaining consistent drug release and absorption. [] Factors such as sponge expulsion, variable vaginal conditions, and individual sheep physiology can influence drug bioavailability. [, ] Researchers are actively exploring innovative drug delivery systems, like rate-controlling vaginal devices, to achieve more predictable and sustained FGA release profiles, thereby improving estrus synchronization efficacy. [, ]
Q10: What are the typical applications of this compound in sheep breeding programs?
A10: this compound is primarily used for estrus synchronization in ewes, which is essential for timed artificial insemination programs. [, , , , , , , , ] By synchronizing the estrus cycle of a group of ewes, breeding management becomes more efficient, allowing for better planning and potentially higher lambing rates. [, , , , , , , , ]
Q11: How does the duration of this compound treatment affect estrus response and reproductive outcomes in ewes?
A11: The duration of FGA treatment can significantly influence estrus response and subsequent reproductive outcomes in ewes. Studies have compared different treatment lengths, ranging from 6 to 14 days, and found variations in estrus synchronization rates, pregnancy rates, and lambing performance. [, , ] The optimal treatment duration may vary depending on factors such as breed, season, and the specific protocol used. [, , ]
Q12: Are there alternative methods for estrus synchronization in sheep, and how do they compare to this compound-based protocols?
A12: Yes, alternatives to FGA for estrus synchronization in sheep include the use of prostaglandins, like Cloprostenol, and other progestogen-releasing devices like controlled internal drug release (CIDR) devices. [, , , , , , , ] Each method has its advantages and disadvantages in terms of efficacy, practicality, and cost. Research continues to compare these methods to optimize estrus synchronization protocols for different sheep breeds and production systems. [, , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)



![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)






